molecular formula C₃₈H₅₂N₆O₇ B000138 Atazanavir CAS No. 198904-31-3

Atazanavir

Numéro de catalogue B000138
Numéro CAS: 198904-31-3
Poids moléculaire: 704.9 g/mol
Clé InChI: AXRYRYVKAWYZBR-GASGPIRDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Atazanavir is an antiviral medicine used together with other medicines for the treatment of the infection caused by the human immunodeficiency virus (HIV). It is used in adults and children who are at least 3 months old and weigh at least 11 pounds (5 kilograms). Atazanavir is not a cure for HIV or AIDS .


Molecular Structure Analysis

Atazanavir has the molecular formula C38H52N6O7 . The crystal structure of Atazanavir has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques . The structure consists of an array of extended-conformation molecules parallel to the ac-plane .


Chemical Reactions Analysis

Atazanavir metabolites may contribute to its effectiveness but also to its toxicity and interactions. Five Atazanavir metabolites were detected and identified in patient samples using liquid chromatography coupled to linear ion trap mass spectrometry: one N-dealkylation product (M1), two metabolites resulting from carbamate hydrolysis (M2 and M3), a hydroxylated product (M4), and a keto-metabolite (M5) .

Mécanisme D'action

Target of Action

Atazanavir, an antiviral protease inhibitor, primarily targets the human immunodeficiency virus type 1 (HIV-1) protease . This protease is a crucial enzyme that the HIV-1 virus requires for its multiplication .

Mode of Action

Atazanavir selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells . It achieves this by binding to the active site of the HIV-1 protease, thereby preventing the cleavage of the pro-form of viral proteins into the working machinery of the virus . This inhibition prevents the formation of mature virions, rendering the virus non-infectious .

Biochemical Pathways

The major biotransformation pathways of Atazanavir in humans consist of monooxygenation and dioxygenation . Other minor biotransformation pathways for Atazanavir or its metabolites consist of glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation .

Pharmacokinetics

Atazanavir’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability. Atazanavir’s solubility decreases as pH increases, which can reduce plasma concentrations of Atazanavir if antacids, buffered medications, H2-receptor antagonists, and proton-pump inhibitors are administered with Atazanavir . Administration of Atazanavir with food enhances its bioavailability (35-70% increase in AUC) and reduces pharmacokinetic variability by 50% .

Result of Action

The molecular and cellular effects of Atazanavir’s action result in a decrease in the amount of HIV in the body . This, in turn, strengthens the immune system, reducing the risk of developing illnesses linked to HIV infection .

Action Environment

Environmental factors may influence the activity of Atazanavir, and drug-environment interactions may result in significantly altered absorption .

Safety and Hazards

Atazanavir can cause serious, life-threatening side effects. These include changes in heart rhythm, severe skin rash and allergic reactions, liver problems, and drug interactions . It’s important to monitor these potential side effects and seek medical attention if they occur.

Orientations Futures

Atazanavir capsules are approved for use in adults and children 6 years of age and older who weigh at least 33 lb (15 kg). Atazanavir capsules may be used with a pharmacokinetic enhancer (boosting agent) – either ritonavir (brand name: Norvir) or cobicistat (brand name: Tybost) . The use of Atazanavir in children and adolescents needs further investigation .

Propriétés

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-GASGPIRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048691
Record name Atazanavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Atazanavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015205
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Free base slightly soluble (4-5 mg/mL), 3.27e-03 g/L
Record name Atazanavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atazanavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015205
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Atazanavir selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells by binding to the active site of HIV-1 protease, thus preventing the formation of mature virions. Atazanavir is not active against HIV-2., Atazanavir is an azapeptide HIV-1 protease inhibitor. The compound selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing formation of mature virions., BMS-232632 is an azapeptide human immunodeficiency virus type 1 (HIV-1) protease (Prt) inhibitor that exhibits potent anti-HIV activity with a 50% effective concentration (EC(50)) of 2.6 to 5.3 nM and an EC(90) of 9 to 15 nM in cell culture. Proof-of-principle studies indicate that BMS-232632 blocks the cleavage of viral precursor proteins in HIV-infected cells, proving that it functions as an HIV Prt inhibitor. Comparative studies showed that BMS-232632 is generally more potent than the five currently approved HIV-1 Prt inhibitors. Furthermore, BMS-232632 is highly selective for HIV-1 Prt and exhibits cytotoxicity only at concentrations 6,500- to 23, 000-fold higher than that required for anti-HIV activity. To assess the potential of this inhibitor when used in combination with other antiretrovirals, BMS-232632 was evaluated for anti-HIV activity in two-drug combination studies. Combinations of BMS-232632 with either stavudine, didanosine, lamivudine, zidovudine, nelfinavir, indinavir, ritonavir, saquinavir, or amprenavir in HIV-infected peripheral blood mononuclear cells yielded additive to moderately synergistic antiviral effects. Importantly, combinations of drug pairs did not result in antagonistic anti-HIV activity or enhanced cytotoxic effects at the highest concentrations used for antiviral evaluation. Our results suggest that BMS-232632 may be an effective HIV-1 inhibitor that may be utilized in a variety of different drug combinations.
Record name Atazanavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATAZANAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Atazanavir

CAS RN

198904-31-3
Record name Atazanavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198904-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atazanavir [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198904313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atazanavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atazanavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.243.594
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATAZANAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZU4H47A3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ATAZANAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Atazanavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015205
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atazanavir
Reactant of Route 2
Reactant of Route 2
Atazanavir
Reactant of Route 3
Reactant of Route 3
Atazanavir
Reactant of Route 4
Atazanavir
Reactant of Route 5
Reactant of Route 5
Atazanavir
Reactant of Route 6
Reactant of Route 6
Atazanavir

Q & A

Q1: How does Atazanavir exert its anti-HIV effect?

A1: Atazanavir is a potent inhibitor of the HIV-1 aspartic protease enzyme. [, , , ] This enzyme is crucial for the cleavage of viral Gag and Gag-Pol polyproteins, a process essential for the formation of infectious HIV virions. [, ] By inhibiting this cleavage, Atazanavir prevents the maturation of new virus particles, effectively halting viral replication. [, ]

Q2: What is the chemical structure and molecular weight of Atazanavir?

A2: Atazanavir is an azapeptide with the chemical name (3S,8S,9S,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester, sulfate (1:1). [] Its molecular formula is C38H52N6O7•H2SO4, corresponding to a molecular weight of 802.9 g/mol (sulfuric acid salt). The free base has a molecular weight of 704.9 g/mol. []

Q3: Is spectroscopic data available for Atazanavir?

A3: While the provided research doesn't delve into detailed spectroscopic analysis, UV detection at 240 nm is a common method used in HPLC assays for quantifying Atazanavir. [, , ]

Q4: Which enzyme primarily metabolizes Atazanavir, and what are the implications for drug interactions?

A4: Atazanavir is primarily metabolized by the cytochrome P450 enzyme CYP3A4. [, , , ] This leads to significant drug interactions with other CYP3A4 inhibitors or inducers, requiring careful consideration during co-administration. [, , , ]

Q5: How does co-administration with Ritonavir affect Atazanavir pharmacokinetics?

A5: Ritonavir, a potent CYP3A4 inhibitor, is often co-administered with Atazanavir. [, , , , , , , , ] This co-administration "boosts" Atazanavir's plasma concentrations by inhibiting its metabolism, leading to increased drug exposure and allowing for once-daily dosing. [, , , , , , , , ]

Q6: How is Atazanavir absorbed and distributed in the body?

A6: Atazanavir exhibits pH-dependent solubility, impacting its absorption. [] Once absorbed, it demonstrates high protein binding in plasma, primarily to alpha-1 glycoprotein acid (AAG) and albumin. [, ] This protein binding influences its distribution and elimination. []

Q7: How do Atazanavir concentrations vary in different biological matrices?

A8: Atazanavir exhibits different concentrations across various biological matrices. [, ] Its concentrations in cerebrospinal fluid (CSF) are significantly lower than in plasma, potentially impacting its efficacy within the central nervous system. []

Q8: Do genetic factors influence Atazanavir pharmacokinetics?

A9: Yes, genetic polymorphisms in genes encoding drug-metabolizing enzymes and transporters impact Atazanavir pharmacokinetics. [, , ] For instance, individuals with the CYP3A5 expresser genotype exhibit faster Atazanavir clearance compared to non-expressers. [] Understanding these genetic influences paves the way for personalized dosing strategies.

Q9: What resistance patterns are associated with Atazanavir treatment failure?

A10: While Atazanavir displays a distinct resistance profile compared to other protease inhibitors, cross-resistance can occur in patients with prior protease inhibitor exposure. [, ] A unique I50L mutation in the HIV protease is frequently observed in treatment-naive patients experiencing virologic failure on Atazanavir-containing regimens. [, ] This mutation generally doesn't confer significant cross-resistance to other protease inhibitors. []

Q10: What strategies are employed to improve Atazanavir formulation and delivery?

A11: Research focuses on optimizing Atazanavir formulations to enhance its stability, solubility, and bioavailability. [] For example, the development of a bisulfate salt form aims to improve its crystalline properties and ultimately its pharmaceutical performance. []

Q11: What analytical techniques are commonly used to quantify Atazanavir?

A12: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection and tandem mass spectrometry (MS/MS), are commonly employed to accurately quantify Atazanavir concentrations in biological samples. [, , , , ] These methods require rigorous validation to ensure accuracy, precision, and specificity for reliable research and clinical applications. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.